4-Methyl-1-(trimethylsilyl)hexan-1-one
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Overview
Description
4-Methyl-1-(trimethylsilyl)hexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexanone backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)hexan-1-one typically involves the introduction of a trimethylsilyl group to a hexanone precursor. One common method is the reaction of 4-methylhexan-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(trimethylsilyl)hexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted hexanones depending on the reagent used.
Scientific Research Applications
4-Methyl-1-(trimethylsilyl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(trimethylsilyl)hexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through its ability to undergo specific chemical transformations, influencing molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-hexanol: Similar in structure but lacks the trimethylsilyl group.
4-Methyl-1-hexanone: Similar backbone but without the trimethylsilyl group.
1-Trimethylsilyl-1-hexyne: Contains a trimethylsilyl group but differs in the position and type of functional groups.
Uniqueness
4-Methyl-1-(trimethylsilyl)hexan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
Properties
CAS No. |
89165-14-0 |
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Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
4-methyl-1-trimethylsilylhexan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-6-9(2)7-8-10(11)12(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
NIGGRSXYTPSHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(=O)[Si](C)(C)C |
Origin of Product |
United States |
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